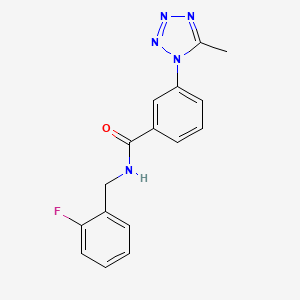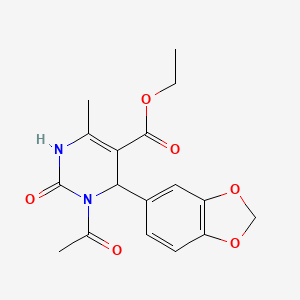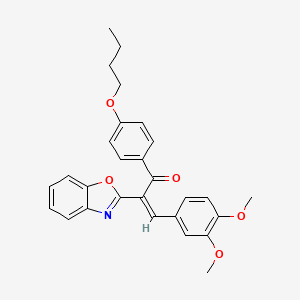![molecular formula C20H19ClN4O3S3 B12165869 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12165869.png)
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-[(2-クロロフェニル)メチルスルファニル]-1,3,4-チアジアゾール-2-イル]スルファニル]-N-[(E)-(2,3-ジメトキシフェニル)メチリデンアミノ]アセトアミドは、チアジアゾール類に属する複雑な有機化合物です。チアジアゾール類は、5員環内に硫黄原子と窒素原子を含む複素環式化合物です。この特定の化合物は、チアジアゾール環、クロロフェニル基、ジメトキシフェニル基を含むユニークな構造によって特徴付けられます。
準備方法
合成経路と反応条件
2-[[5-[(2-クロロフェニル)メチルスルファニル]-1,3,4-チアジアゾール-2-イル]スルファニル]-N-[(E)-(2,3-ジメトキシフェニル)メチリデンアミノ]アセトアミドの合成は、通常、複数のステップを必要とします。一般的な合成経路には、以下のステップが含まれます。
チアジアゾール環の形成: チアジアゾール環は、チオセミカルバジドなどの適切な前駆体を、酸性条件下でクロロフェニル誘導体と反応させることにより合成されます。
メチルスルファニル基の導入: メチルスルファニル基は、中間体を、塩基の存在下でヨウ化メチルなどのメチル化剤と反応させることにより導入されます。
アセトアミド部分の形成: アセトアミド部分は、中間体を、塩基性条件下で無水酢酸などのアシル化剤と反応させることにより形成されます。
ジメトキシフェニル基との縮合: 最後のステップは、中間体を、p-トルエンスルホン酸などの適切な触媒の存在下で、ジメトキシフェニル誘導体と縮合させて、目的の化合物を形成することです。
工業的生産方法
この化合物の工業的生産方法は、同様の合成経路を使用する可能性がありますが、大規模生産に合わせて最適化されています。これには、高収率と高純度を保証するために、連続フロー反応器、自動合成プラットフォーム、高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
2-[[5-[(2-クロロフェニル)メチルスルファニル]-1,3,4-チアジアゾール-2-イル]スルファニル]-N-[(E)-(2,3-ジメトキシフェニル)メチリデンアミノ]アセトアミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特に硫黄原子で酸化反応を起こす可能性があり、スルホキシドまたはスルホンが生成されます。
還元: 還元反応は、ニトロ基で起こり、それらをアミンに変換することができます。
置換: この化合物は、特にクロロフェニル基で求核置換反応を起こす可能性があり、塩素原子が他の求核剤と置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) と m-クロロ過安息香酸 (m-CPBA) があります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム (NaBH₄) と水素化リチウムアルミニウム (LiAlH₄) があります。
置換: 一般的な求核剤には、アミン、チオール、アルコキシドがあります。
形成される主な生成物
酸化: スルホキシドまたはスルホンの生成。
還元: アミンの生成。
置換: さまざまな官能基を持つ置換誘導体の生成。
科学研究への応用
2-[[5-[(2-クロロフェニル)メチルスルファニル]-1,3,4-チアジアゾール-2-イル]スルファニル]-N-[(E)-(2,3-ジメトキシフェニル)メチリデンアミノ]アセトアミドは、次のような幅広い科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: ユニークな構造的特徴により、抗菌剤および抗真菌剤としての可能性が調査されています。
医学: 抗炎症作用と抗癌作用など、潜在的な治療用途が検討されています。
産業: 新しい材料の開発に、およびさまざまな工業プロセスにおける触媒として使用されます。
科学的研究の応用
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用機序
2-[[5-[(2-クロロフェニル)メチルスルファニル]-1,3,4-チアジアゾール-2-イル]スルファニル]-N-[(E)-(2,3-ジメトキシフェニル)メチリデンアミノ]アセトアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、次のように知られています。
酵素阻害: 活性部位に結合することで特定の酵素を阻害し、その活性を阻害することができます。
シグナル伝達経路の調節: 細胞の増殖、分化、アポトーシスに関与するさまざまなシグナル伝達経路を調節することができます。
細胞ストレスの誘導: 細胞ストレス応答を誘導し、保護機構の活性化または細胞死につながります。
類似の化合物との比較
類似の化合物
2-(2-クロロフェニル)-5-(メチルスルファニル)-1,3,4-オキサジアゾール: チアジアゾール環ではなく、オキサジアゾール環を含む類似の構造。
2-(4-クロロフェニル)-5-フェニル-1,3,4-オキサジアゾール: ジメトキシフェニル基ではなく、フェニル基を含む類似の構造。
2-(2,4-ジクロロフェニル)-5-(メチルスルファニル)-1,3,4-オキサジアゾール: フェニル環にさらに塩素原子を含む類似の構造。
独自性
2-[[5-[(2-クロロフェニル)メチルスルファニル]-1,3,4-チアジアゾール-2-イル]スルファニル]-N-[(E)-(2,3-ジメトキシフェニル)メチリデンアミノ]アセトアミドの独自性は、特定の官能基と構造的特徴の組み合わせにあります。これにより、明確な化学反応性と生物学的活性をもたらします。これは、さまざまな科学研究への応用と潜在的な治療用途にとって貴重な化合物となります。
類似化合物との比較
Similar Compounds
2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of a dimethoxyphenyl group.
2-(2,4-dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar structure but with additional chlorine atoms on the phenyl ring.
Uniqueness
The uniqueness of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
特性
分子式 |
C20H19ClN4O3S3 |
|---|---|
分子量 |
495.0 g/mol |
IUPAC名 |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H19ClN4O3S3/c1-27-16-9-5-7-13(18(16)28-2)10-22-23-17(26)12-30-20-25-24-19(31-20)29-11-14-6-3-4-8-15(14)21/h3-10H,11-12H2,1-2H3,(H,23,26)/b22-10- |
InChIキー |
QJRCZABLTKSAOK-YVNNLAQVSA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
正規SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12165790.png)
![N-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B12165794.png)

![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B12165803.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165809.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B12165823.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12165832.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12165835.png)

![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12165841.png)
![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12165842.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165850.png)
![4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12165852.png)

